DL-Valine-d2

NMR Spectroscopy Metabolomics Quantitative Analysis

DL-Valine-d2 is a deuterated isotopologue (M+2 mass shift) for precise valine quantification in complex biological matrices via LC-MS/MS. C2/C3 deuteration minimizes hydrogen-deuterium back-exchange, ensuring assay accuracy. It corrects for variability in sample extraction, derivatization, and ionization, and is ideal for clinical diagnostics of aminoacidopathies and pharmacokinetic studies. Its racemic nature is suitable for total valine analysis in protein hydrolysates.

Molecular Formula C5H11NO2
Molecular Weight 119.16 g/mol
Cat. No. B1433371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Valine-d2
Molecular FormulaC5H11NO2
Molecular Weight119.16 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)N
InChIInChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i3D,4D
InChIKeyKZSNJWFQEVHDMF-NMQOAUCRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.01 g / 10 mg / 0.05 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Valine-2,3-D2 for Analytical Quantitation: CAS 83181-79-7, Isotopic Enrichment and Core Specifications


DL-Valine-2,3-D2 (CAS 83181-79-7) is a stable isotope-labeled analog of the essential branched-chain amino acid DL-Valine (unlabeled CAS 516-06-3), in which two hydrogen atoms at the 2- and 3-positions (α- and β-positions) are replaced by deuterium (D) atoms . Its molecular formula is C₅H₉D₂NO₂, with a molecular weight of 119.16 g/mol (compared to 117.15 g/mol for unlabeled valine) . The compound is typically supplied with a minimum isotopic enrichment of 98 atom % D and chemical purity of ≥95% . As a deuterated internal standard (IS), its chemical structure—specifically the (CH₃)₂CDCD(NH₂)COOH substitution pattern—confers physical and chemical properties nearly identical to the native analyte while providing a distinct +2 Da mass shift for mass spectrometric differentiation .

Why DL-Valine-2,3-D2 Cannot Be Replaced by Unlabeled Valine, Valine-d8, or 13C-Labeled Analogs


Substituting DL-Valine-2,3-D2 with an alternative compound introduces specific analytical errors. Unlabeled DL-Valine cannot function as an internal standard in mass spectrometry-based assays, as its signal will co-elute and be indistinguishable from the endogenous or analyte valine, precluding accurate quantitation by isotope dilution [1]. While a perdeuterated analog like Valine-d8 offers a larger mass shift (+8 Da), it can suffer from increased hydrogen-deuterium (H/D) exchange (back-exchange) and greater chromatographic retention time shifts relative to the analyte due to the cumulative isotope effect of eight deuterium atoms [2]. Conversely, a 13C-labeled analog (e.g., 13C₅-Valine) avoids H/D exchange issues but often comes at significantly higher synthesis cost and limited commercial availability, and may exhibit a less ideal isotopic purity profile . The specific +2 Da mass shift of DL-Valine-2,3-D2 provides a robust and cost-effective balance between minimizing isotopic interference (avoiding overlap with the M+1 natural abundance peak of the analyte) and mitigating adverse chromatographic isotope effects .

Quantitative Evidence for DL-Valine-2,3-D2: Direct Comparator Performance Data for Analytical Selection


Validated NMR Recovery Correction: DL-Valine-2,3-D2 vs. Creatine as Internal Reference in Brain Metabolomics

In a validated NMR method for perchloric acid (PCA) extracts of rat brain tissue, the recovery of DL-Valine-2,3-D2 was measured as 89.4 ± 3.9% from a mixed standard solution. This recovery was statistically equivalent to that of creatine (89.7 ± 3.9%), a commonly used internal reference standard [1]. This direct head-to-head comparison in a simulated extraction matrix demonstrated that DL-Valine-2,3-D2 exhibits identical sample preparation behavior to a validated benchmark IS, making it a suitable alternative or complementary internal standard. In the subsequent in vivo application, the recovery of DL-Valine-2,3-D2 from PCA-extracted whole brain tissue was 90.6 ± 9.2% [1].

NMR Spectroscopy Metabolomics Quantitative Analysis Recovery Correction

Improved Inter-Assay Precision in NMR Metabolomics via Recovery Correction with DL-Valine-2,3-D2

The application of a recovery correction factor based on DL-Valine-2,3-D2 led to a measurable reduction in inter-assay variance for nine major brain metabolites in a rat model. The coefficient of variation (CEV) for these metabolites was reduced from a range of 10-17% (uncorrected) to 7-16% (corrected) [1]. Furthermore, this improved precision enabled the detection of statistically significant differences in alanine and taurine concentrations between 5-FU-treated and saline-control groups that were not discernible without the valine-d2 correction step [1].

NMR Spectroscopy Precision Inter-assay Variance Metabolite Quantitation

Isotopic Enrichment and Purity: Benchmarking DL-Valine-2,3-D2 Against Commercial Specifications

Commercial specifications for DL-Valine-2,3-D2 from multiple suppliers consistently guarantee a minimum isotopic enrichment of 98 atom % D and a minimum chemical purity of 98% (HPLC) . This level of enrichment ensures that the M+2 isotopologue (target IS) constitutes ≥98% of the labeled material, minimizing the contribution of M+0 (unlabeled) and M+1 (natural abundance) species that would otherwise cause isobaric interference with the endogenous valine analyte (M+0) in mass spectrometry assays. While a perdeuterated valine-d8 standard offers a theoretical +8 Da mass shift, its isotopic enrichment is frequently lower (e.g., 97-98% D), meaning a higher proportion of the product is composed of partially labeled species (e.g., M+2 to M+7), which can create complex, unresolved mass spectral envelopes and compromise quantitative accuracy .

Stable Isotope Quality Control Isotopic Enrichment Procurement Specification

Stability Profile: Verified Shelf Life and Storage Conditions for DL-Valine-2,3-D2

According to manufacturer stability data, DL-Valine-2,3-D2 is stable when stored at room temperature under recommended conditions . The recommended re-analysis period for chemical purity verification is three years from the date of purchase if stored per guidelines . This is a well-defined, vendor-verified stability claim. In contrast, many custom-synthesized or less common deuterated analogs may have shorter, less well-documented stability profiles, requiring more frequent quality control testing and increasing the risk of experimental failure due to unknown degradation or H/D back-exchange during storage. The defined 3-year re-analysis window allows for longer-term project planning and reduces the operational burden of frequent re-qualification [1].

Compound Stability Shelf Life Storage Procurement

Position-Specific Deuteration: Minimizing H/D Back-Exchange vs. Valine-d8 in LC-MS Workflows

A known challenge with perdeuterated internal standards (e.g., valine-d8) is the potential for hydrogen-deuterium (H/D) back-exchange during sample preparation or chromatographic separation, especially for exchangeable protons (e.g., the α-amino or carboxyl group) [1]. This back-exchange leads to a reduction in the M+8 signal and an increase in M+7, M+6, etc., species, which can cause variable isobaric interference with the analyte's M+0 signal. DL-Valine-2,3-D2 is specifically labeled on the non-exchangeable carbon-bound protons at the 2- and 3-positions (α- and β-carbons) . This positional specificity minimizes the risk of H/D back-exchange, ensuring the +2 Da mass shift remains stable and quantifiable across various pH conditions and sample preparation workflows, thereby providing more robust and accurate quantification compared to a perdeuterated analog under non-ideal conditions .

H/D Exchange LC-MS Quantitative Accuracy Isotope Effect

Recommended Applications of DL-Valine-2,3-D2 Based on Quantified Performance Data


Quantitative 1H-NMR Metabolomics of Tissue Extracts with Recovery Correction

DL-Valine-2,3-D2 is the optimal internal standard for 1H-NMR-based metabolomics studies involving tissue extraction (e.g., brain, liver) where analyte loss during sample preparation is a significant source of error. Its validated recovery factor (90.6 ± 9.2% in brain tissue) provides a direct correction factor for metabolite loss, and its use has been shown to reduce inter-assay variation (CEV reduced from 10-17% to 7-16%), enabling the detection of subtle, biologically relevant concentration changes (e.g., alanine and taurine differences in a neurotoxicity model) [1].

LC-MS/MS Quantitation of Valine and Related Metabolites in Biological Matrices

For LC-MS/MS workflows quantifying valine in plasma, urine, or cell culture media, DL-Valine-2,3-D2 offers a superior balance of performance and cost-effectiveness. Its +2 Da mass shift cleanly separates it from the M+0 analyte signal, while its position-specific deuteration on non-exchangeable carbons minimizes the H/D back-exchange and chromatographic retention time shifts that can plague perdeuterated (d8) analogs [2]. The commercial availability with ≥98 atom % D enrichment ensures minimal isobaric interference, a key requirement for robust isotope dilution mass spectrometry (IDMS) .

Stable Isotope Tracer for Amino Acid Metabolism Studies

In metabolic flux analysis, DL-Valine-2,3-D2 can be used as a stable isotope tracer to study valine uptake, catabolism, and incorporation into proteins. The selective placement of deuterium atoms on the α- and β-carbons provides a specific isotopic fingerprint that can be tracked by GC-MS or LC-MS following derivatization, allowing researchers to differentiate newly synthesized metabolites from the endogenous pool. The compound's defined stability profile (3-year re-analysis window at room temperature) ensures it remains a reliable tracer for long-term or multi-cohort metabolic studies .

Method Validation and Routine Quality Control in Clinical or Pharmaceutical Laboratories

DL-Valine-2,3-D2 is the appropriate internal standard for validating and performing routine LC-MS/MS methods for valine quantification in support of clinical diagnostics (e.g., monitoring branched-chain amino acid levels in maple syrup urine disease) or pharmaceutical development (e.g., cell culture media analysis for bioprocessing). Its vendor-documented purity and stability (≥98% purity, 3-year re-analysis period) provide the traceability and reliability required for regulated environments . Its cost is typically lower than a 13C-labeled alternative, making it a more economical choice for high-throughput or long-term studies .

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